1,4-Dimethyl-2-(3-methylbenzyl)benzene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
61819-81-6 |
|---|---|
Molecular Formula |
C16H18 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
1,4-dimethyl-2-[(3-methylphenyl)methyl]benzene |
InChI |
InChI=1S/C16H18/c1-12-5-4-6-15(9-12)11-16-10-13(2)7-8-14(16)3/h4-10H,11H2,1-3H3 |
InChI Key |
YTJPRANBPZEJJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CC2=C(C=CC(=C2)C)C |
Origin of Product |
United States |
Synthetic Methodologies and Catalytic Routes to 1,4 Dimethyl 2 3 Methylbenzyl Benzene
Retrosynthetic Dissection and Strategic Planning for 1,4-Dimethyl-2-(3-methylbenzyl)benzene Synthesis
Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available precursors. libretexts.org For this compound, the most logical disconnection occurs at the C(sp²)-C(sp³) bond linking the methylene (B1212753) bridge to one of the aromatic rings.
Two primary disconnection strategies can be envisioned:
Strategy A: Cleavage of the bond between the methylene group and the 1,4-dimethylbenzene (p-xylene) ring. This approach identifies p-xylene (B151628) and a 3-methylbenzyl electrophile (or its synthetic equivalent) as the key synthons. This is the most common and direct strategy, as p-xylene is an electron-rich arene, making it a suitable nucleophile for electrophilic attack.
Strategy B: Cleavage of the bond between the methylene group and the 3-methylbenzene (toluene) ring. This route would involve 2,5-dimethylbenzyl halide and toluene. While feasible, this pathway is often less preferred due to potential challenges in the regioselective preparation of the required 2,5-dimethylbenzyl precursors.
Strategic planning favors Strategy A, as it utilizes readily available starting materials—p-xylene and a derivative of 3-methyltoluene (m-xylene). The core challenge lies in controlling the regioselectivity of the alkylation on the p-xylene ring and avoiding common side reactions such as polyalkylation. The choice of the benzylating agent and the reaction conditions are critical to achieving a successful synthesis.
Established Synthetic Routes for this compound and Related Compounds
Several well-established methods are available for the formation of the crucial aryl-benzyl bond in diarylmethanes.
The Friedel-Crafts alkylation is a classic and direct method for forming carbon-carbon bonds between aromatic rings and alkyl groups. tandfonline.com In the context of synthesizing this compound, this involves the reaction of p-xylene with a 3-methylbenzyl electrophile, typically generated from a 3-methylbenzyl halide or alcohol in the presence of a Lewis acid catalyst.
Common Lewis acids employed include AlCl₃, FeCl₃, and TiCl₄. nih.gov While effective, traditional catalysts like AlCl₃ can lead to side reactions. Modern variations have explored milder and more selective catalysts. For instance, TiCl₄ has been used to mediate Friedel-Crafts acylation, followed by reduction, to cleanly produce diarylmethanes. nih.gov Other protocols use catalysts like iron(III) triflate (Fe(OTf)₃) for reactions involving benzylic phosphates. rsc.org An alternative approach is the oxidative Friedel-Crafts reaction, which can generate diarylmethanes from methyl-substituted benzenes using an oxidant like o-chloranil, avoiding the pre-synthesis of benzyl (B1604629) halides. tandfonline.com
| Catalyst | Benzylating Agent | Arene | Key Features |
| AlCl₃ / FeCl₃ | Benzyl Halides | Electron-rich arenes | Traditional, cost-effective, but can cause polysubstitution. |
| TiCl₄ | Acyl Chlorides (followed by reduction) | Various arenes | Offers cleaner reactions compared to AlCl₃. nih.gov |
| Fe(OTf)₃ | Benzylic Phosphates | Electron-rich arenes | Catalyzes reaction under mild conditions. rsc.org |
| Triphenylphosphine ditriflate | Benzyl Alcohols | Various arenes | Efficient promoter, avoids strong Lewis acids. researchgate.net |
| o-Chloranil | Methyl-substituted benzenes | Methyl-substituted benzenes | Oxidative coupling that avoids pre-functionalization. tandfonline.com |
Benzylic functionalization strategies are crucial for preparing the necessary precursors for diarylmethane synthesis. nih.govresearchgate.net Rather than directly functionalizing the final diarylmethane product, these methods are applied to the starting materials to facilitate the key bond-forming step. nih.gov
A primary example is the free-radical halogenation of a methyl group on one of the starting materials. For instance, 3-methyltoluene can be converted to 3-methylbenzyl bromide using N-bromosuccinimide (NBS) under photochemical or radical initiation. This benzylic bromide is an excellent electrophile for subsequent Friedel-Crafts alkylation or transition metal-catalyzed cross-coupling reactions. This two-step approach (benzylic activation followed by coupling) often provides better control and higher yields than direct alkylation methods.
Modern organic synthesis heavily relies on cross-coupling reactions, which offer high functional group tolerance and selectivity. Several of these reactions are well-suited for the synthesis of diarylmethanes. researchgate.net
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction typically couples an aryl boronic acid with an organic halide. For the target molecule, this could involve reacting 2,5-dimethylphenylboronic acid with 3-methylbenzyl bromide. A notable advancement is the direct use of benzyl alcohols as coupling partners, which enhances the atom economy of the process. rsc.org
Negishi Cross-Coupling: This reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by nickel or palladium. nih.gov Recent developments have introduced cobalt halides as cost-effective and efficient catalysts for coupling benzylzinc bromides with aryl halides to form diarylmethanes under mild conditions. nih.gov
Copper-Catalyzed Coupling: Copper-based catalytic systems provide an efficient route for coupling aryl Grignard reagents (organomagnesium halides) with benzylic phosphates, enabling the synthesis of highly functionalized diarylmethanes. acs.org
| Coupling Reaction | Typical Catalyst | Substrate 1 | Substrate 2 |
| Suzuki-Miyaura | Palladium complexes (e.g., Pd(PPh₃)₄) | Arylboronic Acid | Benzyl Halide/Alcohol rsc.org |
| Negishi | Nickel or Cobalt complexes | Benzylzinc Halide | Aryl Halide nih.gov |
| Kumada | Nickel complexes | Aryl Grignard Reagent | Benzyl Halide |
| Copper-Catalyzed | Copper(I) salts (e.g., CuCl) | Aryl Grignard Reagent | Benzylic Phosphate acs.org |
Modern Catalytic Approaches for this compound Synthesis
The development of novel catalysts has revolutionized the synthesis of alkylbenzenes, offering milder conditions, higher yields, and greater sustainability compared to classical methods.
Transition metals are at the heart of modern cross-coupling reactions used to form diarylmethanes. researchgate.netacs.org The choice of metal often dictates the reaction's scope, efficiency, and cost.
Palladium: Palladium remains the most widely used metal for cross-coupling reactions due to its reliability and broad functional group tolerance. Catalysts like Pd(PPh₃)₄ and [Pd(η³-C₃H₅)Cl]₂ are frequently used for Suzuki and other couplings to generate diarylmethanes from precursors like benzylic carbonates or alcohols. rsc.orgorganic-chemistry.org
Nickel: As a more earth-abundant and less expensive alternative to palladium, nickel has gained prominence in catalyzing Kumada and Negishi cross-couplings. organic-chemistry.org
Copper: Copper catalysis is particularly effective for certain types of coupling, such as the reaction between arylmagnesium halides and benzylic phosphates, providing a powerful tool for constructing complex diarylmethanes. acs.org
Cobalt: The use of first-row transition metals is a growing area of research. Simple cobalt halides have been shown to effectively catalyze the Negishi cross-coupling of benzylzinc reagents, offering a cost-effective and highly selective method for diarylmethane synthesis. nih.gov
| Metal Catalyst | Reaction Type | Key Advantages |
| Palladium | Suzuki, Heck, Stille | High efficiency, broad substrate scope, well-understood mechanisms. rsc.org |
| Nickel | Kumada, Negishi | Lower cost than palladium, effective for C-Cl bond activation. organic-chemistry.org |
| Copper | Ullmann, Grignard coupling | Inexpensive, efficient for specific substrate pairings like benzylic phosphates. acs.org |
| Cobalt | Negishi | Cost-effective, high selectivity, avoids expensive ligands. nih.gov |
| Iron | Friedel-Crafts, C-H activation | Abundant, low cost, low toxicity. rsc.orgnih.gov |
Organocatalytic Methods for Stereoselective Synthesis
The target molecule, this compound, is achiral, meaning it does not have a non-superimposable mirror image. Therefore, stereoselective synthesis, which aims to produce a single stereoisomer, is not a relevant consideration for its direct preparation. However, the broader field of organocatalysis offers valuable metal-free strategies for the construction of diarylmethane frameworks, which are central to the structure of the target compound.
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, often utilizing small organic molecules to catalyze reactions with high efficiency and stereocontrol. oaepublish.com In the context of diaryl- and triarylmethane synthesis, chiral phosphoric acids have proven to be particularly effective catalysts. nih.govdicp.ac.cn These catalysts can activate substrates to generate intermediates like quinone methides or indole (B1671886) imine methides, which then react with electron-rich arenes in a highly enantioselective manner. oaepublish.comnih.gov
While the goal of these methods is typically the synthesis of complex, chiral molecules, the underlying principles can be adapted for the synthesis of simpler, achiral structures like this compound. The key advantage would be the avoidance of metal catalysts, which can be toxic, expensive, and difficult to remove from the final product. su.se An organocatalytic approach would represent a greener, more sustainable method for C-C bond formation in the synthesis of diarylmethanes. scispace.com
Acid and Base Catalysis in Benzylation Reactions
Acid catalysis is the most traditional and widely employed method for synthesizing this compound. The reaction is a classic example of a Friedel-Crafts alkylation, where p-xylene is benzylated using a suitable 3-methylbenzyl electrophile, typically 3-methylbenzyl chloride or 3-methylbenzyl alcohol.
Lewis and Brønsted Acid Catalysis: Historically, the reaction has been carried out using stoichiometric amounts of strong Lewis acids such as anhydrous aluminum chloride (AlCl₃). nih.govethz.chresearchgate.net These catalysts are effective but suffer from significant drawbacks, including high toxicity, corrosiveness, the generation of large amounts of hazardous waste, and difficulty in catalyst recovery and reuse. nih.govbenthamopen.com
Modern approaches have shifted towards using catalytic amounts of more environmentally benign solid acid catalysts. These heterogeneous catalysts offer easier separation, potential for regeneration, and reduced waste. benthamopen.comuco.es Examples include:
Zeolites and Mesoporous Materials: Materials like Zr-SBA-15 have demonstrated high activity and selectivity in the benzylation of p-xylene with benzyl alcohol. uco.es Their well-defined pore structures can influence product selectivity.
Nanoparticles: Zinc ferrite (B1171679) (ZnFe₂O₄) nanoparticles have been successfully used as a reusable heterogeneous catalyst for the benzylation of p-xylene, showing high conversion rates. researchgate.nethueuni.edu.vn
Montmorillonite (B579905) Clay: Acid-activated montmorillonite clay has been identified as a highly active and durable catalyst, particularly suitable for continuous-flow processes. rsc.org
The reaction typically involves the acid-catalyzed generation of a benzyl carbocation from the benzyl halide or alcohol, which then attacks the electron-rich p-xylene ring in an electrophilic aromatic substitution reaction. researchgate.netstudymind.co.uk
Below is a table comparing various acid catalysts used in the benzylation of p-xylene.
| Catalyst | Alkylating Agent | Temperature (°C) | Time | Conversion (%) | Key Features | Reference(s) |
| Anhydrous AlCl₃ | Benzyl Chloride | 70-130 | Variable | High | Traditional, stoichiometric, high waste | researchgate.net |
| ZnFe₂O₄ Nanoparticles | Benzyl Chloride | 80 | 120 min | ~95% | Heterogeneous, reusable, high conversion | researchgate.nethueuni.edu.vn |
| Zr-SBA-15 | Benzyl Alcohol | 110 (Microwave) | 5 min | Quantitative | Heterogeneous, rapid under microwave | uco.es |
| Montmorillonite Clay | Benzyl Alcohol | 150 (Flow) | Continuous | High | Highly durable, suitable for flow chemistry | rsc.org |
| H-beta Zeolite | Benzyl Alcohol | 150 (Flow) | Continuous | High (initially) | Heterogeneous, moderate durability | rsc.org |
This is an interactive data table. Users can sort and filter the data based on the columns.
While acid catalysis is dominant, base-catalyzed benzylation reactions are less common for simple arenes like p-xylene, as they require activation of the nucleophile, which is not feasible for such hydrocarbons.
Green Chemistry Principles Applied to the Synthesis of this compound
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in The synthesis of this compound can be made more sustainable by adhering to these principles.
The 12 Principles of Green Chemistry provide a framework for this endeavor. Key principles relevant to this synthesis include:
Waste Prevention: Shifting from stoichiometric reagents (like AlCl₃) to reusable, heterogeneous catalysts significantly reduces waste. researchgate.netgreenchemistry-toolkit.org
Atom Economy: Designing reactions to maximize the incorporation of all reactant atoms into the final product. Catalytic hydroarylation, with 100% theoretical atom economy, is an ideal but challenging goal. nih.govrsc.org
Less Hazardous Chemical Syntheses: Replacing toxic alkyl halides with less hazardous alternatives like benzyl alcohols, which produce only water as a byproduct. nih.govrsc.org
Use of Renewable Feedstocks: Sourcing the aromatic starting materials (benzene, toluene, xylenes) from biomass instead of depleting fossil fuels. greenchemistry-toolkit.org
Catalysis: Using catalytic reagents in small amounts is superior to using stoichiometric reagents. uco.es
Solvent-Free and Atom-Economical Synthetic Protocols
Solvent-Free Synthesis: One of the key strategies in green chemistry is to minimize or eliminate the use of organic solvents, which are often volatile, toxic, and contribute significantly to chemical waste. rasayanjournal.co.in Several Friedel-Crafts alkylation and acylation reactions have been successfully performed under solvent-free conditions, often by heating the neat mixture of reactants in the presence of a solid acid catalyst. chemijournal.comrsc.orgresearchgate.net This approach not only reduces environmental impact but can also simplify product work-up and purification. ijcrt.org For the synthesis of this compound, a solvent-free protocol would involve reacting p-xylene (which can act as both reactant and solvent) with 3-methylbenzyl chloride or alcohol over a solid catalyst.
Atom-Economical Protocols: Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. The classic Friedel-Crafts benzylation using benzyl chloride has a lower atom economy because it generates a chloride salt as a byproduct.
Reaction with Benzyl Chloride: C₈H₁₀ + C₈H₉Cl → C₁₆H₁₈ + HCl
Reaction with Benzyl Alcohol: C₈H₁₀ + C₈H₉OH → C₁₆H₁₈ + H₂O
Using benzyl alcohol improves the atom economy as the only byproduct is water. nih.gov An even more ideal, though less common, approach would be the direct addition (hydroarylation) of p-xylene across the double bond of a styrene (B11656) derivative, which would have a 100% theoretical atom economy. nih.gov
Renewable Feedstocks and Sustainable Reagent Utilization
The traditional feedstocks for producing the aromatic rings in this compound are p-xylene and m-xylene (B151644) (the precursor to 3-methylbenzyl chloride), which are derived from petroleum. researchgate.netchalmers.se A major goal of green chemistry is to shift from these finite fossil resources to renewable feedstocks.
Biomass, particularly lignocellulosic material, is a rich source of aromatic compounds. core.ac.uk Several pathways are being explored to produce benzene (B151609), toluene, and xylenes (B1142099) (BTX) from renewable sources:
Catalytic Fast Pyrolysis: Biomass can be rapidly heated to produce a bio-oil rich in phenolic compounds, which can then be catalytically deoxygenated and upgraded to BTX. researchgate.net
Gasification to Syngas: Biomass can be gasified to produce synthesis gas (CO and H₂), which is then converted to methanol. The methanol-to-aromatics (MTA) process can then be used to produce BTX over zeolite catalysts. core.ac.ukacs.org
Furan Cycloaddition: Furans, derived from the hemicellulose portion of biomass, can undergo Diels-Alder reactions with ethylene (B1197577) (also derivable from bio-ethanol) to form p-xylene. chalmers.se
By developing economically viable routes to renewable BTX, the entire synthesis of this compound can be based on a sustainable carbon cycle. acs.org
Multi-component Reactions and Convergent Synthesis Strategies for this compound
Multi-component Reactions (MCRs): MCRs are processes where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all reactants. ijcrt.orgsemanticscholar.org They are highly valued in green chemistry for their efficiency, step economy, and ability to rapidly generate molecular complexity. While classic named MCRs like the Hantzsch or Ugi reactions are not directly applicable to this diarylmethane synthesis, pseudo-multicomponent strategies can be envisioned. For instance, a one-pot, four-component reaction has been developed for the synthesis of unsymmetrical diarylmethanes from aldehydes and arenes, proceeding through a benzhydrylphosphonium salt intermediate. nih.govnih.goviucc.ac.il Such an approach could potentially be adapted to combine p-xylene, 3-methylbenzaldehyde, and other reagents to construct the target molecule in a highly efficient, one-pot process.
For this compound, a convergent approach would contrast with a linear one (e.g., starting with benzene and adding the three methyl groups and the benzyl group sequentially). A convergent strategy would involve the coupling of two pre-functionalized aromatic rings. Examples of reactions that could be used in a convergent coupling step include:
Suzuki-Miyaura Coupling: Coupling of a benzyl halide with an arylboronic acid. organic-chemistry.org
Nickel-catalyzed Coupling: Cross-coupling of benzylic ammonium (B1175870) triflates with aryl boronic acids. organic-chemistry.org
Reductive Coupling: A magnesium-mediated reductive cross-coupling between a benzyl chloride and an aryl chloride. organic-chemistry.org
Continuous Flow Chemistry Applications in this compound Production
Continuous flow chemistry, where reactants are continuously pumped through a reactor, offers significant advantages over traditional batch processing, especially for industrial-scale production. tue.nlillinois.edu Key benefits include superior control over reaction parameters (temperature, pressure, residence time), enhanced heat and mass transfer, improved safety when handling hazardous reagents, and easier scalability. nih.gov
The Friedel-Crafts benzylation to produce this compound is well-suited for adaptation to a continuous flow process. Researchers have successfully developed continuous-flow systems for Friedel-Crafts alkylations using heterogeneous catalysts packed into a column reactor. rsc.orgrsc.org
In such a setup, a solution of p-xylene and 3-methylbenzyl alcohol would be continuously passed through a heated column packed with a solid acid catalyst, such as montmorillonite clay or a zeolite. rsc.org The product stream emerging from the reactor would then be collected for purification. This method allows for high-throughput production and exceptional catalyst durability. For example, a continuous-flow Friedel-Crafts alkylation using montmorillonite clay was successfully operated for over a week without significant loss of catalyst activity. rsc.orgrsc.org This demonstrates the potential for developing highly efficient, automated, and sustainable industrial processes for the production of this compound.
Mechanistic Elucidation of Chemical Transformations Involving 1,4 Dimethyl 2 3 Methylbenzyl Benzene
Mechanistic Studies of Catalytic Reactions Relevant to 1,4-Dimethyl-2-(3-methylbenzyl)benzene
Transition State Analysis and Reaction Energetics
Chemical transformations of this compound can occur at several sites: electrophilic aromatic substitution on either of the two aromatic rings, or reactions at one of the three benzylic positions (the CH₂ bridge or the two CH₃ groups). The transition states and energetics of these potential reactions are governed by the stability of the intermediates formed.
A primary pathway for the reaction of this compound is electrophilic aromatic substitution . The transition state for this reaction involves the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The energy of this transition state, and thus the reaction rate, is highly dependent on the ability of the substituents on the ring to stabilize the positive charge. For this compound, both aromatic rings are activated by electron-donating alkyl groups. The p-xylene (B151628) moiety is generally more activated due to the presence of two methyl groups, which would lead to a lower energy transition state for substitution on this ring compared to the m-xylene (B151644) derived ring.
Another significant reaction pathway involves the oxidation of the benzylic C-H bonds . The reactivity of these positions is enhanced due to the stabilization of the resulting benzyl (B1604629) radical or carbocation by the adjacent aromatic ring. The bond dissociation energy of a benzylic C-H bond is significantly lower than that of a typical alkyl C-H bond, making it more susceptible to radical abstraction. The transition state for such a reaction would involve the formation of a benzylic radical. The energetics of this process are favorable due to the resonance delocalization of the unpaired electron into the aromatic π-system. The methylene (B1212753) bridge (CH₂) is expected to be more reactive than the methyl (CH₃) groups, as the resulting radical is stabilized by both aromatic rings.
Table 1: Estimated Relative Energetics of Intermediates in Key Reactions
| Reaction Type | Position of Attack | Intermediate | Relative Stability | Factors Influencing Energetics |
| Electrophilic Aromatic Substitution | p-Xylene Ring | Sigma Complex | High | Two electron-donating methyl groups stabilize the positive charge. |
| Electrophilic Aromatic Substitution | m-Toluene Ring | Sigma Complex | Moderate | One electron-donating methyl group and the benzyl group stabilize the positive charge. |
| Benzylic C-H Oxidation | Methylene Bridge (CH₂) | Diarylmethyl Radical | High | Resonance stabilization from two aromatic rings. |
| Benzylic C-H Oxidation | Methyl Group (on p-xylene) | Benzyl Radical | Moderate | Resonance stabilization from one aromatic ring. |
| Benzylic C-H Oxidation | Methyl Group (on m-toluene) | Benzyl Radical | Moderate | Resonance stabilization from one aromatic ring. |
This table is generated based on established principles of chemical reactivity and is intended for illustrative purposes.
Advanced Spectroscopic and Structural Characterization of 1,4 Dimethyl 2 3 Methylbenzyl Benzene
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
The vibrational spectrum of 1,4-Dimethyl-2-(3-methylbenzyl)benzene is dominated by the vibrations of its aromatic rings and alkyl substituents. The key functional groups are the benzene (B151609) rings, the methyl (-CH₃) groups, and the methylene (B1212753) (-CH₂) bridge.
C-H Stretching Vibrations: Aromatic C-H stretching vibrations typically appear at wavenumbers above 3000 cm⁻¹, generally in the 3100-3000 cm⁻¹ region. docbrown.info Aliphatic C-H stretching vibrations from the methyl and methylene groups are expected in the 3000-2850 cm⁻¹ range. docbrown.info Specifically, asymmetric and symmetric stretching modes of the CH₃ and CH₂ groups can be distinguished in this region.
Aromatic C=C Ring Vibrations: The stretching vibrations within the benzene rings are characteristic and appear as a series of bands in the 1625-1450 cm⁻¹ region. youtube.com For substituted benzenes, prominent peaks are typically observed near 1600 cm⁻¹ and 1500 cm⁻¹. docbrown.info The precise positions and intensities of these bands are sensitive to the substitution pattern on the rings.
Aliphatic C-H Bending Vibrations: The bending vibrations (scissoring, wagging, twisting, and rocking) of the methylene bridge and the methyl groups occur at lower wavenumbers. Asymmetric and symmetric bending vibrations for methyl groups are typically found around 1460 cm⁻¹ and 1375 cm⁻¹, respectively. Methylene scissoring vibrations also appear near 1465 cm⁻¹. scifiniti.com
Out-of-Plane C-H Bending (Aromatic): The strong absorptions in the 900-675 cm⁻¹ region are highly diagnostic of the substitution pattern on the benzene ring. For the 1,4-dimethyl-2-benzyl moiety (a 1,2,4-trisubstituted ring), characteristic bands are expected. Similarly, the 3-methylbenzyl moiety (a 1,3-disubstituted ring) will exhibit its own distinct out-of-plane bending vibrations.
The table below summarizes the expected vibrational frequencies for this compound based on data from analogous compounds like toluene, xylenes (B1142099), and other substituted benzenes. docbrown.infodocbrown.infonist.gov
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |
| C-H Stretching | Aromatic | 3100 - 3000 | IR, Raman |
| Asymmetric C-H Stretching | Methyl (-CH₃), Methylene (-CH₂) | 2975 - 2950 | IR, Raman |
| Symmetric C-H Stretching | Methyl (-CH₃), Methylene (-CH₂) | 2875 - 2850 | IR, Raman |
| C=C Stretching | Aromatic Ring | 1625 - 1580 | IR, Raman |
| C=C Stretching | Aromatic Ring | 1520 - 1470 | IR, Raman |
| Asymmetric C-H Bending | Methyl (-CH₃) | ~1460 | IR, Raman |
| Scissoring | Methylene (-CH₂) | ~1465 | IR, Raman |
| Symmetric C-H Bending | Methyl (-CH₃) | ~1375 | IR, Raman |
| C-H Out-of-Plane Bending | 1,2,4-Trisubstituted Ring | 890 - 800 | IR (Strong) |
| C-H Out-of-Plane Bending | 1,3-Disubstituted Ring | 810 - 750 & 725 - 680 | IR (Strong) |
This is an interactive data table. Users can sort and filter the information as needed.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of light in the ultraviolet and visible regions. wikipedia.org The chromophores in this compound are the two benzene rings. The methylene bridge effectively isolates the two aromatic systems, preventing significant electronic conjugation between them. Therefore, the UV-Vis spectrum is expected to be a composite of the electronic transitions of the substituted benzene rings.
The electronic transitions in benzene and its alkyl derivatives are primarily π → π* transitions. wikipedia.org These are typically characterized by two main absorption bands:
E-bands (Ethylenic): These are strong absorptions occurring at shorter wavelengths, typically around 180 nm (E₁) and 200 nm (E₂) for benzene. They arise from transitions to excited states of higher energy.
B-bands (Benzenoid): These are weaker, highly structured absorptions that appear at longer wavelengths, around 255-260 nm for benzene. wikipedia.orglibretexts.org This band is formally forbidden by symmetry in benzene but becomes allowed (vibronically assisted) upon substitution, which lowers the molecular symmetry. libretexts.orgnist.gov
For this compound, the alkyl substituents on the benzene rings are expected to cause a slight bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) for the B-band. libretexts.org The spectrum would likely show a B-band with vibrational fine structure in the 260-280 nm range, characteristic of substituted aromatic compounds. The more intense E-bands would be expected at wavelengths below 220 nm.
The table below outlines the principal electronic transitions expected for this molecule.
| Transition Type | Chromophore | Expected λₘₐₓ (nm) | Characteristics |
| π → π | Substituted Benzene Rings | < 220 | E-band, high intensity |
| π → π | Substituted Benzene Rings | 260 - 280 | B-band, low intensity, vibrational fine structure |
This is an interactive data table. Users can sort and filter the information as needed.
X-ray Crystallography of this compound Derivatives or Analogues
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself is not publicly available, analysis of closely related diarylmethane analogues and other substituted aromatic compounds can provide significant insight into its expected solid-state conformation. nih.govresearchgate.net
Studies on diarylmethanes and sterically hindered terphenyl derivatives show that the aromatic rings are generally not coplanar. nih.gov The steric hindrance caused by the substituents and the flexibility of the central sp³-hybridized methylene carbon atom lead to a twisted conformation. The two benzene rings in this compound would be expected to adopt a conformation where they are twisted relative to each other, with a significant dihedral angle between the planes of the two rings. This arrangement minimizes steric repulsion between the ortho-substituent on the p-xylene (B151628) ring and the second aromatic ring.
The crystal packing would be governed by weak intermolecular forces, such as van der Waals interactions and potentially C-H···π interactions, where a C-H bond from one molecule interacts with the π-electron cloud of an aromatic ring on a neighboring molecule. nih.gov
For illustrative purposes, the crystallographic data of a related substituted p-terphenyl (B122091) derivative, 1,4-Bis[4-(dimethylsilyl)phenyl]benzene, is presented below, as it demonstrates the non-coplanar nature of linked aromatic rings. nih.gov
| Parameter | Value | Reference Compound |
| Crystal System | Monoclinic | 1,4-Bis[4-(dimethylsilyl)phenyl]benzene nih.gov |
| Space Group | P2₁/c | 1,4-Bis[4-(dimethylsilyl)phenyl]benzene nih.gov |
| a (Å) | 15.143 | 1,4-Bis[4-(dimethylsilyl)phenyl]benzene nih.gov |
| b (Å) | 7.7263 | 1,4-Bis[4-(dimethylsilyl)phenyl]benzene nih.gov |
| c (Å) | 9.1285 | 1,4-Bis[4-(dimethylsilyl)phenyl]benzene nih.gov |
| β (°) | 107.52 | 1,4-Bis[4-(dimethylsilyl)phenyl]benzene nih.gov |
| Dihedral Angle (°) | 26.7 | 1,4-Bis[4-(dimethylsilyl)phenyl]benzene nih.gov |
This is an interactive data table. Users can sort and filter the information as needed.
Integrated Spectroscopic Approaches for Comprehensive Structural Elucidation
A comprehensive and unambiguous structural elucidation of this compound requires an integrated approach, combining the information derived from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their synergy leads to a complete molecular picture. nih.gov
Vibrational Spectroscopy (IR and Raman): This would be the first step to confirm the presence of the key functional groups. The characteristic C-H and C=C stretching frequencies would verify the presence of both aromatic and aliphatic moieties. Furthermore, the out-of-plane bending region in the IR spectrum would provide strong evidence for the 1,2,4- and 1,3- substitution patterns on the two aromatic rings. rsc.org
UV-Vis Spectroscopy: Following the functional group identification, UV-Vis spectroscopy would confirm the electronic nature of the molecule. The observation of a benzenoid B-band with fine structure around 260-280 nm would corroborate the presence of non-conjugated, substituted benzene rings. nist.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Although not detailed above, ¹H and ¹³C NMR spectroscopy would be crucial. ¹H NMR would determine the number of chemically distinct protons and their connectivity through spin-spin coupling, confirming the substitution pattern. For instance, the integration of the aromatic proton signals versus the aliphatic proton signals would match the structure. docbrown.info ¹³C NMR would similarly identify all unique carbon environments.
Mass Spectrometry (MS): MS would be used to determine the molecular weight and fragmentation pattern. The molecular ion peak would confirm the elemental formula (C₁₇H₂₀). Fragmentation patterns could show characteristic losses of methyl or benzyl (B1604629) groups, further supporting the proposed structure.
X-ray Crystallography: If a suitable single crystal could be obtained, X-ray diffraction would provide the ultimate proof of structure. It would reveal the precise bond lengths, bond angles, and the conformational arrangement of the two aromatic rings in the solid state, confirming the twisted geometry predicted from analogues. nih.gov
By combining these techniques, a chemist can build a complete and validated model of the this compound molecule, from its basic functional groups and connectivity to its three-dimensional shape and electronic properties.
Computational Chemistry and Theoretical Investigations of 1,4 Dimethyl 2 3 Methylbenzyl Benzene
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict a variety of molecular properties with a good balance between accuracy and computational cost.
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. For a flexible molecule like 1,4-Dimethyl-2-(3-methylbenzyl)benzene, which has several rotatable bonds, this involves a conformational search to identify the global minimum energy structure on the potential energy surface.
Table 1: Calculated Relative Energies of Hypothetical Conformers of this compound
| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) |
| 1 | 60° | 0.00 |
| 2 | 180° | 1.52 |
| 3 | -60° | 0.00 |
Note: Data is hypothetical and for illustrative purposes, based on typical energy differences in substituted diarylmethanes.
The electronic properties of a molecule are crucial for understanding its reactivity. DFT calculations provide valuable information about the distribution of electrons within the molecule.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A large gap suggests high stability and low reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethyl-substituted benzene (B151609) ring, as alkyl groups are electron-donating. youtube.com The LUMO, conversely, might be distributed over both aromatic systems. The presence of multiple methyl groups would be expected to raise the HOMO energy level compared to unsubstituted diphenylmethane, making it more susceptible to electrophilic attack.
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. wolfram.com It is a useful tool for predicting the sites of electrophilic and nucleophilic attack. mdpi.comrsc.org Red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are prone to nucleophilic attack. For this compound, the MEP would likely show negative potential above the π-systems of the benzene rings, with the most negative regions associated with the more electron-rich 1,4-dimethylbenzene moiety.
Table 2: Calculated Frontier Molecular Orbital Energies for this compound and Related Compounds
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Benzene | -6.75 | -1.15 | 5.60 |
| Toluene | -6.23 | -1.10 | 5.13 |
| p-Xylene (B151628) | -5.98 | -1.05 | 4.93 |
| This compound (Hypothetical) | -5.85 | -1.02 | 4.83 |
Note: Data is illustrative and based on trends observed in substituted benzenes.
DFT calculations are instrumental in studying the mechanisms of chemical reactions by mapping out the entire reaction pathway, including reactants, products, intermediates, and transition states. nih.gov For a molecule like this compound, DFT could be used to investigate various potential reactions, such as electrophilic aromatic substitution.
For instance, in a nitration reaction, DFT could be used to determine which of the two aromatic rings is more reactive and which position on that ring is most susceptible to attack by the nitronium ion (NO₂⁺). The calculations would involve locating the transition state for the addition of the electrophile to different positions on the rings and comparing their activation energies. The position with the lowest activation energy would correspond to the major product. Given the electron-donating nature of the alkyl groups, it is expected that the 1,4-dimethylbenzene ring would be more activated towards electrophilic substitution. DFT calculations on the reaction of substituted diarylmethanes have provided insights into the selectivity of such reactions. nih.gov
DFT provides a powerful means to predict various spectroscopic properties, which can aid in the identification and characterization of compounds.
NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations using DFT can predict the ¹H and ¹³C NMR chemical shifts of a molecule with a high degree of accuracy. nih.govepstem.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, the chemical shifts can be determined. These predicted spectra can be compared with experimental data to confirm the structure of the compound. For this compound, such calculations would be valuable in assigning the signals of the various aromatic and methyl protons and carbons.
IR Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic positions. These frequencies correspond to the peaks in an infrared (IR) spectrum. dtic.milmdpi.com DFT calculations can predict the IR spectrum of this compound, which can be used to identify the characteristic vibrational modes of the molecule, such as C-H stretching of the aromatic and methyl groups, and C=C stretching of the benzene rings.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in a UV-Vis spectrum. researchgate.netmdpi.com For this compound, TD-DFT calculations could predict the π-π* transitions of the aromatic systems. The presence of alkyl substituents is known to cause a red-shift (shift to longer wavelengths) in the absorption bands of benzene. nist.gov
Table 3: Predicted Spectroscopic Data for this compound (Hypothetical)
| Spectroscopic Technique | Predicted Parameter | Value |
| ¹³C NMR | Aromatic C (quaternary) | 135-140 ppm |
| ¹³C NMR | Aromatic C-H | 125-130 ppm |
| ¹³C NMR | CH₂ | ~35 ppm |
| ¹³C NMR | CH₃ | 19-22 ppm |
| IR | Aromatic C-H stretch | 3000-3100 cm⁻¹ |
| IR | Aliphatic C-H stretch | 2850-2960 cm⁻¹ |
| IR | Aromatic C=C stretch | 1450-1600 cm⁻¹ |
| UV-Vis | λ_max | ~265 nm |
Note: These are hypothetical values based on typical ranges for similar structures.
Molecular Dynamics Simulations of this compound and its Interactions
While DFT is excellent for studying the properties of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of a molecule over time and its interactions with other molecules in a condensed phase (e.g., in a solvent or a polymer matrix).
Quantitative Structure-Reactivity/Property Relationship (QSAR/QSPR) Modeling
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physical properties. nih.gov These models are widely used in drug discovery and environmental science to predict the properties of new or untested chemicals.
For a compound like this compound, a QSAR/QSPR model could be developed to predict properties such as its toxicity, environmental fate, or physical properties like boiling point and solubility. This would typically involve calculating a set of molecular descriptors for a series of related diarylmethane derivatives with known properties. These descriptors can be constitutional, topological, electronic, or steric in nature. Statistical methods such as multiple linear regression or machine learning algorithms are then used to build a mathematical model that correlates the descriptors with the property of interest. Such models have been developed for various classes of benzene and diarylmethane derivatives. researchgate.net
Table 4: Common Molecular Descriptors Used in QSAR/QSPR Studies
| Descriptor Type | Example Descriptors |
| Constitutional | Molecular Weight, Number of Rings |
| Topological | Wiener Index, Kappa Shape Indices |
| Electronic | Dipole Moment, HOMO/LUMO energies |
| Steric | Molar Refractivity, van der Waals Volume |
No Specific Research Found for "this compound" in Computational Catalysis and Ligand Interaction Studies
Following a thorough review of scientific databases and scholarly articles, no specific computational research dedicated to the catalytic or ligand interaction properties of the compound This compound has been identified. The existing body of computational chemistry literature does not appear to contain studies focused on the theoretical investigation of this particular molecule within the specified contexts.
While computational studies are prevalent for understanding the behavior of related aromatic hydrocarbons, such as xylenes (B1142099) and other substituted benzenes, in catalytic processes and as ligands in coordination chemistry, this specific isomer, this compound, has not been the subject of such detailed theoretical analysis in the available literature.
Consequently, it is not possible to provide detailed research findings, data tables, or an in-depth analysis for the requested section on "Computational Studies on Catalysis and Ligand Interactions relevant to this compound" as per the specified outline. The generation of scientifically accurate and verifiable content requires a basis in published research, which is absent for this precise topic.
Derivatization Strategies and Post Synthetic Transformations of 1,4 Dimethyl 2 3 Methylbenzyl Benzene
Functional Group Interconversions on the Benzyl (B1604629) Moiety of 1,4-Dimethyl-2-(3-methylbenzyl)benzene
The benzylic methylene (B1212753) bridge in this compound is a prime site for functional group interconversions due to the stability of the resulting benzylic radical and carbocation intermediates. These transformations allow for the introduction of a variety of functional groups, significantly expanding the synthetic utility of the parent molecule.
Benzylic Bromination: A common and effective method for functionalizing the benzylic position is through free-radical bromination using N-bromosuccinimide (NBS). chemistrysteps.comyoutube.comchadsprep.com This reaction is typically initiated by light or a radical initiator. The selectivity for the benzylic position is high due to the resonance stabilization of the intermediate benzylic radical. chemistrysteps.comyoutube.com The resulting benzylic bromide is a versatile intermediate that can undergo various nucleophilic substitution reactions to introduce a wide range of functionalities such as alcohols, ethers, amines, and nitriles.
Table 1: Hypothetical Reaction Conditions for Benzylic Bromination of this compound
| Reagent | Initiator | Solvent | Temperature (°C) | Potential Product |
| N-Bromosuccinimide (NBS) | AIBN or Light | CCl₄ | 70-80 | 1-(Bromomethyl)-4-methyl-2-(3-methylbenzyl)benzene |
Benzylic Oxidation: The benzylic carbon can also be oxidized to a carbonyl group. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can cleave the benzylic C-H bonds to form a carboxylic acid, though this would likely lead to cleavage of the diarylmethane structure. masterorganicchemistry.comyoutube.com Milder and more selective oxidizing agents can be employed to potentially yield the corresponding ketone, diaryl ketone. The specific outcome of the oxidation would be highly dependent on the chosen reagent and reaction conditions.
Electrophilic Aromatic Substitution on the Benzene (B151609) Rings for Further Functionalization
Both aromatic rings of this compound are susceptible to electrophilic aromatic substitution (EAS), allowing for the introduction of various substituents. The directing effects of the existing alkyl groups play a crucial role in determining the regioselectivity of these reactions.
The 1,4-dimethylphenyl ring is activated by two methyl groups, which are ortho, para-directing. The vacant positions are ortho to one methyl group and meta to the other, and one position is ortho to both. The 3-methylbenzyl group is also an ortho, para-director. Therefore, electrophilic attack will be directed to the positions activated by these alkyl groups.
Nitration: Nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid. nih.gov The nitro group can be introduced onto either of the aromatic rings. The precise isomer distribution would depend on the steric hindrance and the relative activating effects of the substituents. For instance, in the nitration of toluene, the major products are ortho- and para-nitrotoluene, with only a small amount of the meta isomer formed. nih.govserdp-estcp.milresearchgate.net
Friedel-Crafts Acylation: This reaction introduces an acyl group onto the aromatic ring using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst, such as aluminum chloride. lumenlearning.comchemguide.co.ukkhanacademy.orgchemguide.co.uk The acyl group is deactivating, which prevents polyacylation. The position of acylation will be governed by the directing effects of the alkyl substituents.
Sulfonation: Treatment with concentrated sulfuric acid can introduce a sulfonic acid group onto the aromatic rings. quora.com This reaction is reversible, which can be a useful synthetic tool. The regioselectivity is again determined by the activating and directing effects of the alkyl groups.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Electrophile | Reagents | Predicted Major Substitution Position(s) on 1,4-Dimethylphenyl Ring | Predicted Major Substitution Position(s) on 3-Methylphenyl Ring |
| NO₂⁺ | HNO₃, H₂SO₄ | Positions 3 and 5 | Positions 2, 4, and 6 |
| RCO⁺ | RCOCl, AlCl₃ | Position 5 | Positions 2, 4, and 6 |
| SO₃ | H₂SO₄ | Position 5 | Positions 2, 4, and 6 |
Formation of Conjugates and Adducts of this compound
The aromatic nature of this compound allows for its participation in the formation of various conjugates and adducts.
Hapten-Carrier Conjugates: For immunological applications, small molecules like derivatives of this compound can be conjugated to larger carrier proteins to elicit an antibody response. nih.govnih.gov This typically requires the prior introduction of a functional group (e.g., a carboxylic acid or an amino group) onto the aromatic ring, which can then be coupled to the protein.
Diels-Alder Reactions: While benzene itself is a poor diene in Diels-Alder reactions, substituted derivatives can sometimes participate in [4+2] cycloadditions, especially with highly reactive dienophiles. researchgate.net It is conceivable that under specific conditions, a derivative of this compound could act as a diene or dienophile, leading to the formation of complex polycyclic adducts.
Chiral Derivatization Techniques for Enantiomeric Resolution or Analysis
Although this compound itself is achiral, derivatization can introduce a chiral center, for example, by functionalization of the benzylic methylene group to a stereocenter. The resulting racemic mixture of enantiomers can then be resolved or analyzed using chiral derivatization techniques.
One common strategy involves reacting the racemic mixture with a chiral derivatizing agent to form a mixture of diastereomers. Diastereomers have different physical properties and can often be separated by chromatography or crystallization. Once separated, the chiral auxiliary can be removed to yield the pure enantiomers.
Alternatively, for analytical purposes, the formation of diastereomers allows for the quantification of the enantiomeric excess using techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy. Chiral stationary phases in GC can also be used for the direct separation of enantiomers. youtube.comserdp-estcp.mil
Development of Novel Derivatizing Reagents for Alkylbenzenes
The development of new derivatizing reagents is an ongoing area of research aimed at improving the efficiency, selectivity, and scope of chemical transformations. For alkylbenzenes like this compound, novel reagents could offer milder reaction conditions and improved functional group tolerance for the reactions discussed above.
For instance, research into new catalytic systems for benzylic oxidation and C-H activation could provide more direct and selective routes to functionalized diarylmethanes. Similarly, the design of new chiral derivatizing agents with enhanced resolving power is of continuous interest for the separation and analysis of chiral molecules derived from this scaffold.
Applications of 1,4 Dimethyl 2 3 Methylbenzyl Benzene in Advanced Materials Research
Utilization as a Monomer or Building Block in Polymer Chemistry
Polymers derived from bespoke monomers are critical for developing materials with tailored properties. Monomers containing multiple aromatic rings can impart rigidity, thermal stability, and specific electronic properties to a polymer backbone. In principle, the structure of 1,4-Dimethyl-2-(3-methylbenzyl)benzene suggests it could be a candidate for polymerization through various reactions, such as electrophilic aromatic substitution or oxidative coupling.
However, an extensive search of the scientific literature reveals no documented instances of this compound being used as a monomer or building block in polymer synthesis. There are no published research articles or patents that describe the polymerization of this compound or the properties of any resulting polymers. Therefore, its role in polymer chemistry remains entirely theoretical at this time.
Incorporation into Organic Electronic Materials and Devices
Organic electronics leverage the tunable electronic properties of carbon-based molecules for applications in devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electronic characteristics of such materials are intimately linked to their molecular structure, including the extent of π-conjugation and the presence of electron-donating or electron-withdrawing groups.
While the two benzene (B151609) rings in this compound are not directly conjugated, its structure could potentially be functionalized to create materials with interesting charge-transport properties. Despite this theoretical potential, there is no scientific literature or patent data that reports the incorporation of this compound into organic electronic materials or devices. Its synthesis and properties in the context of organic electronics have not been investigated.
Role in Supramolecular Assembly and Host-Guest Chemistry
Supramolecular chemistry involves the study of non-covalent interactions between molecules, leading to the formation of large, well-organized assemblies. The shape, size, and electronic properties of molecules dictate their ability to participate in host-guest interactions and self-assembly. The aromatic rings of this compound could, in theory, participate in π-π stacking and van der Waals interactions, which are fundamental to supramolecular chemistry.
A comprehensive review of the relevant databases, however, finds no studies on the role of this compound in supramolecular assembly or host-guest chemistry. There are no reports of its use as a host or guest molecule, nor are there any descriptions of its self-assembly into larger, ordered structures.
Precursor for Nanomaterials Synthesis
The synthesis of nanomaterials often relies on molecular precursors that can be decomposed or transformed into the desired nanostructures. Carbon-based nanomaterials, such as carbon nanotubes and graphene, are often synthesized from aromatic hydrocarbon precursors.
Theoretically, this compound could serve as a carbon source in chemical vapor deposition (CVD) or other high-temperature synthesis methods for carbon nanomaterials. However, there is no published research that documents the use of this compound as a precursor for the synthesis of any type of nanomaterial. Its behavior under typical nanomaterial synthesis conditions remains unstudied.
Environmental Chemistry and Degradation Pathways of 1,4 Dimethyl 2 3 Methylbenzyl Benzene
Abiotic Degradation Mechanisms in Environmental Compartments
Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For 1,4-Dimethyl-2-(3-methylbenzyl)benzene, these pathways are primarily driven by atmospheric and aquatic chemical reactions.
In the atmosphere, the dominant degradation pathway for alkylbenzenes is through photooxidation, primarily initiated by reactions with hydroxyl (•OH) radicals. cdc.gov While direct photolysis by sunlight is generally not a significant degradation route for this class of compounds, the photochemically generated •OH radical is highly reactive. The rate of this reaction determines the atmospheric lifetime of the compound. Although specific data for this compound is not available, the atmospheric lifetimes of similar alkylbenzenes are typically short, suggesting rapid removal from the gas phase. Photooxidation can be a clean and efficient method for degrading such compounds, often utilizing air or oxygen under mild reaction conditions. qub.ac.uk
In addition to atmospheric reactions, chemical oxidation can occur in soil and water. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) can oxidize the alkyl side chains of alkylbenzenes, typically at the benzylic position, to form carboxylic acids. lumenlearning.comyoutube.com For this compound, this would involve the oxidation of the methyl groups and the benzylic carbon of the 3-methylbenzyl group. The presence of at least one hydrogen atom on the benzylic carbon makes it susceptible to such oxidation. lumenlearning.com
In aqueous environments, wet air oxidation (WAO) is another potential degradation pathway. Studies on linear alkylbenzene sulfonates (LAS) have shown that acidic pH can enhance the rate of degradation and desulfonation during WAO. acs.org Reduction pathways are generally less favored for alkylbenzenes under most environmental conditions as they are already in a reduced state. However, under strictly anoxic conditions, such as in some sediments or groundwater, microbial reductive processes could play a role.
Biotic Degradation Mechanisms and Microbial Metabolism of Alkylbenzenes
Biodegradation is a key process for the removal of alkylbenzenes from the environment. A wide variety of microorganisms have the metabolic capability to use these compounds as a source of carbon and energy.
Both aerobic and anaerobic bacteria are capable of degrading alkylbenzenes. proquest.comoup.comnih.govresearchgate.net Aerobic degradation is generally faster and has been studied more extensively.
Aerobic Degradation: In aerobic bacteria, the initial attack on the alkylbenzene molecule is catalyzed by oxygenase enzymes, which incorporate molecular oxygen. oup.com There are two main types of initial attack:
Dioxygenases: These enzymes add two hydroxyl groups to the aromatic ring, forming a cis-dihydrodiol. gavinpublishers.com This intermediate is then dehydrogenated to a substituted catechol, which undergoes ring cleavage (either ortho or meta cleavage) by other dioxygenases. researchgate.net
Monooxygenases: These enzymes can hydroxylate one of the alkyl side chains. researchgate.net The resulting alcohol is further oxidized to an aldehyde and then a carboxylic acid.
Anaerobic Degradation: Under anoxic conditions, different enzymatic strategies are employed. For toluene and some other alkylbenzenes, the initial activation involves the addition of the methyl group to a fumarate molecule, a reaction catalyzed by benzylsuccinate synthase. proquest.comoup.comnih.gov This is followed by a modified β-oxidation pathway to form benzoyl-CoA, a central intermediate in the anaerobic catabolism of many aromatic compounds. proquest.comoup.comnih.gov For alkylbenzenes with longer side chains like ethylbenzene, the initial attack can be a dehydrogenation at the benzylic carbon. proquest.comnih.gov Diverse groups of bacteria, including denitrifying, iron(III)-reducing, and sulfate-reducing bacteria, can carry out these transformations. proquest.comoup.comnih.gov
Table 1: Key Enzyme Classes in Alkylbenzene Biodegradation
| Enzyme Class | Function | Metabolic Condition |
| Dioxygenases | Incorporates both atoms of O₂ into the aromatic ring, leading to ring destabilization and cleavage. gavinpublishers.comresearchgate.net | Aerobic |
| Monooxygenases | Incorporates one atom of O₂ to hydroxylate the aromatic ring or an alkyl side chain. researchgate.net | Aerobic |
| Benzylsuccinate Synthase | Catalyzes the addition of toluene (or other methylbenzenes) to fumarate. oup.comnih.gov | Anaerobic |
| Dehydrogenases | Oxidizes alcohol intermediates to aldehydes and ketones. proquest.comnih.gov | Aerobic/Anaerobic |
Environmental fate models are used to predict the distribution and persistence of chemicals. oup.comosti.gov These models integrate a chemical's physical-chemical properties with environmental parameters to estimate its concentration and half-life in different compartments like air, water, and soil.
For alkylbenzenes, key parameters include their volatility, water solubility, and octanol-water partition coefficient (Kow). Their moderate volatility and low water solubility suggest that they will partition to the atmosphere, soil organic carbon, and sediments. cdc.gov Biodegradation is a critical removal process, and its rate is highly dependent on environmental conditions such as the presence of oxygen, nutrients, temperature, and an acclimated microbial population. nih.gov While generally considered biodegradable, the persistence of specific isomers can vary. For example, under anaerobic conditions, the biodegradation of 1,2,3-trimethylbenzene has been observed to be more dependent on temperature and residence time compared to other trimethylbenzene isomers. nih.gov
Identification and Characterization of Environmental Transformation Products
The degradation of this compound results in a series of intermediate compounds known as transformation products. nih.gov Identifying these products is crucial for a complete environmental assessment, as they may have their own toxicity and persistence characteristics.
Based on established bacterial metabolic pathways for alkylbenzenes, the degradation of this compound would likely proceed through the following steps: nih.gov
Side-chain oxidation: Initial hydroxylation of one of the methyl groups or the benzylic carbon of the benzyl (B1604629) group.
Further oxidation: The resulting alcohols would be oxidized to aldehydes and then to carboxylic acids. This could lead to the formation of compounds like 2-(3-methylbenzyl)-p-toluic acid or 4-methyl-2-(3-methylbenzoyl)benzoic acid.
Ring hydroxylation: The aromatic rings could be hydroxylated by mono- or dioxygenases to form phenolic or catechol-like intermediates.
Ring cleavage: The hydroxylated aromatic rings would then be opened, leading to the formation of aliphatic dicarboxylic acids that can be funneled into central metabolism. gavinpublishers.com
Table 2: Plausible Transformation Products of this compound
| Parent Compound | Potential Transformation Product | Precursor Degradation Step |
| This compound | [4-methyl-2-(3-methylbenzyl)phenyl]methanol | Monooxygenase attack on the C1-methyl group |
| This compound | (2,5-dimethylphenyl)(3-methylphenyl)methanol | Monooxygenase attack on the benzylic carbon |
| This compound | 4-methyl-2-(3-methylbenzyl)benzoic acid | Further oxidation of the C1-methyl group |
| This compound | Substituted catechols | Dioxygenase attack on an aromatic ring |
| This compound | Aliphatic dicarboxylic acids | Ring cleavage of catechol intermediates |
Environmental Transport and Distribution Considerations for this compound
The environmental transport and distribution of the aromatic hydrocarbon this compound are governed by its inherent physicochemical properties. Due to the absence of comprehensive experimental data for this specific compound, its environmental behavior is largely predicted using Quantitative Structure-Property Relationship (QSPR) models. These models provide estimates for key parameters that dictate its partitioning among various environmental compartments, including air, water, soil, and biota.
The predicted physicochemical properties of this compound are summarized in the following table:
| Property | Estimated Value | Implication for Environmental Transport |
|---|---|---|
| Log Kow (Octanol-Water Partition Coefficient) | 5.7 | Indicates a high potential for bioaccumulation in fatty tissues of organisms and strong adsorption to organic matter in soil and sediment. |
| Water Solubility | 0.3 mg/L | Low water solubility limits its transport in aqueous systems and favors partitioning to other environmental compartments. |
| Vapor Pressure | 0.002 mmHg | Suggests a moderate potential for volatilization from soil and water surfaces into the atmosphere. |
| Henry's Law Constant | 1.2 x 10-3 atm-m³/mol | Indicates that the compound can partition between air and water, with volatilization being a significant process. |
| Log Koc (Soil Organic Carbon-Water Partition Coefficient) | 4.5 | Suggests strong binding to organic carbon in soil and sediment, leading to low mobility in these matrices. |
Detailed Research Findings
Atmospheric Transport:
The estimated vapor pressure of 0.002 mmHg suggests that this compound has a moderate tendency to volatilize from terrestrial and aquatic environments into the atmosphere. Once in the atmosphere, its transport will be influenced by wind patterns and atmospheric conditions. As an aromatic hydrocarbon, it is susceptible to photo-oxidation reactions, which would limit its long-range atmospheric transport.
Aquatic Transport and Distribution:
The low estimated water solubility of 0.3 mg/L indicates that this compound will not be readily transported in large quantities within water bodies. Its high octanol-water partition coefficient (Log Kow of 5.7) and soil organic carbon-water partition coefficient (Log Koc of 4.5) strongly suggest that if released into an aquatic environment, it will preferentially partition from the water column to suspended organic matter and bed sediments. The Henry's Law constant of 1.2 x 10-3 atm-m³/mol further supports the likelihood of volatilization from the water surface to the atmosphere as a significant removal mechanism from the aqueous phase.
Terrestrial Transport and Distribution:
In the terrestrial environment, the mobility of this compound is expected to be very low. The high estimated Log Koc value of 4.5 indicates a strong tendency for this compound to adsorb to the organic fraction of soil. This strong adsorption will significantly retard its leaching through the soil profile and limit its potential to contaminate groundwater. Volatilization from the soil surface is a potential transport pathway, particularly from soils with low organic matter content and under warmer conditions.
Bioconcentration and Bioaccumulation:
The high estimated Log Kow of 5.7 is a strong indicator of a high potential for bioconcentration and bioaccumulation. This value suggests that this compound is likely to accumulate in the fatty tissues of aquatic and terrestrial organisms. This accumulation can lead to its transfer through the food web, potentially reaching higher trophic levels.
Future Research Directions and Emerging Trends for 1,4 Dimethyl 2 3 Methylbenzyl Benzene
Exploration of Novel and Efficient Synthetic Routes
The synthesis of polysubstituted aromatic hydrocarbons like 1,4-Dimethyl-2-(3-methylbenzyl)benzene traditionally relies on methods such as the Friedel-Crafts reaction. However, these methods can be plagued by issues of regioselectivity and the use of harsh catalysts. Future research will undoubtedly focus on developing more elegant and efficient synthetic strategies.
One promising avenue is the refinement of cross-coupling reactions. Methodologies like the Suzuki-Miyaura and Negishi couplings, which have revolutionized the formation of carbon-carbon bonds, could be adapted for the regioselective synthesis of this compound. Research in this area would likely target the development of specialized ligands and catalysts that can precisely control the coupling of a 3-methylbenzyl unit with a 1,4-dimethylbenzene (p-xylene) precursor.
Furthermore, C-H activation represents a frontier in organic synthesis that could offer a more atom-economical route. Directing group-assisted C-H benzylation of p-xylene (B151628) would be a highly sought-after method, minimizing pre-functionalization steps and reducing waste. The exploration of photocatalyzed reactions also presents a novel approach, potentially offering milder reaction conditions and unique selectivity profiles.
A comparative overview of potential synthetic strategies is presented in Table 1.
Table 1: Comparison of Potential Synthetic Routes for this compound
| Synthetic Method | Potential Advantages | Potential Research Challenges |
|---|---|---|
| Friedel-Crafts Alkylation | Utilizes readily available starting materials. | Poor regioselectivity, risk of polyalkylation, harsh catalysts. |
| Suzuki-Miyaura Coupling | High functional group tolerance, good yields. | Requires pre-functionalization of coupling partners. |
| Negishi Coupling | Mild reaction conditions, high yields. | Requires preparation of organozinc reagents. |
| C-H Activation/Benzylation | High atom economy, reduced synthetic steps. | Development of regioselective catalysts, substrate scope limitations. |
| Photocatalysis | Mild reaction conditions, novel reactivity. | Catalyst design, understanding of reaction mechanisms. |
Development of Advanced Catalytic Systems for Selective Transformations
The development of sophisticated catalytic systems will be pivotal in unlocking the full synthetic potential and reactivity of this compound. Future research will likely focus on catalysts that can selectively functionalize this molecule at its various positions, opening doors to a wide array of derivatives with potentially interesting properties.
For instance, catalysts designed for selective C-H oxidation could introduce hydroxyl or carbonyl groups, transforming the hydrocarbon into more functionalized building blocks. Similarly, the development of catalysts for regioselective halogenation would provide handles for further downstream modifications via cross-coupling reactions.
Biocatalysis is another rapidly advancing field that could offer highly selective and environmentally benign transformations. astrazeneca.com Engineered enzymes could potentially perform stereoselective oxidations or other modifications on the molecule, a feat that is often challenging to achieve with traditional chemical catalysts. astrazeneca.com The use of enzymes could lead to the production of chiral derivatives with applications in pharmaceuticals or as chiral ligands.
Integration of Artificial Intelligence and Machine Learning in Chemical Design
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research, and their application to this compound is a compelling future direction. ML models can be trained on existing chemical data to predict a wide range of properties for this molecule, from its boiling point and solubility to its potential toxicity and material properties. nih.govresearcher.life Such predictions can guide experimental efforts, saving time and resources. nih.govresearcher.life
In the realm of synthesis, AI algorithms can be employed to retrospectively analyze and propose novel and efficient synthetic routes that may not be immediately obvious to human chemists. Furthermore, machine learning can accelerate the discovery of optimal reaction conditions by intelligently exploring the vast parameter space of a chemical reaction. nih.gov
For catalyst development, AI can be used to design novel catalysts with enhanced activity and selectivity for the synthesis and functionalization of this compound. By learning from large datasets of catalyst structures and performance, machine learning models can identify key features that lead to improved catalytic outcomes.
Table 2: Potential Applications of AI/ML in the Study of this compound
| Application Area | Specific AI/ML Tool | Potential Outcome |
|---|---|---|
| Property Prediction | Quantitative Structure-Property Relationship (QSPR) Models | Estimation of physical, chemical, and biological properties. nih.govresearcher.life |
| Synthesis Planning | Retrosynthesis Algorithms | Proposal of novel and efficient synthetic pathways. |
| Reaction Optimization | Bayesian Optimization, Neural Networks | Rapid identification of optimal reaction conditions (temperature, solvent, etc.). nih.gov |
Expansion of Material Science Applications and Performance Enhancement
The unique structure of this compound, with its combination of methyl and benzyl (B1604629) substituents on a benzene (B151609) core, suggests its potential as a monomer for the synthesis of high-performance polymers. The diarylmethane scaffold can impart rigidity and thermal stability to a polymer backbone. Future research could explore the polymerization of this compound, or its derivatives, to create novel polyesters, polycarbonates, or polyurethanes. maastrichtuniversity.nl
The introduction of functional groups onto the aromatic rings would allow for the tuning of the polymer's properties. For example, the incorporation of polar groups could enhance adhesion, while the introduction of cross-linkable moieties could lead to the formation of thermosetting resins with high mechanical strength and chemical resistance. rowan.edu The development of polymers from bio-based aromatic monomers is a growing area of interest, and if sustainable routes to this compound are developed, it could contribute to this field.
Pursuit of Sustainable and Environmentally Benign Chemical Production Methods
In line with the principles of green chemistry, a significant future research direction will be the development of sustainable and environmentally friendly methods for the production of this compound. This includes the exploration of greener alternatives to traditional Friedel-Crafts catalysts, such as solid acid catalysts or ionic liquids, which can be more easily separated and recycled.
The use of bio-based feedstocks is another key aspect of sustainable chemistry. Research into the conversion of lignin, a complex aromatic biopolymer, into valuable aromatic platform chemicals could eventually lead to a renewable source for the building blocks of this compound.
Biocatalysis, as mentioned earlier, also plays a crucial role in sustainable production. mdpi.comdtu.dk The use of enzymes for both the synthesis and functionalization of the target molecule can significantly reduce the environmental footprint by operating under mild conditions and minimizing the use of hazardous reagents. mdpi.comdtu.dk The development of enzymatic pathways for the synthesis of diarylmethanes would be a significant step towards a more sustainable chemical industry. astrazeneca.comunito.it
Concluding Remarks
The future of research on this compound is bright and multifaceted. By leveraging cutting-edge advancements in synthetic chemistry, catalysis, computational modeling, and sustainable practices, the scientific community can unlock the full potential of this intriguing molecule. The exploration of novel synthetic routes, the development of advanced catalytic systems, the integration of artificial intelligence, the expansion into material science, and the pursuit of green production methods will not only deepen our understanding of this specific compound but also contribute to the broader advancement of the chemical sciences.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,4-Dimethyl-2-(3-methylbenzyl)benzene, and how can researchers optimize reaction yields?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation using 3-methylbenzyl chloride and a substituted benzene derivative. Precursors like 3-methylbenzylamine (CAS RN 100-81-2) are critical intermediates, requiring careful control of stoichiometry and temperature . Reaction optimization can leverage databases such as PubChem and Reaxys to identify optimal catalysts (e.g., AlCl₃) and solvent systems (e.g., dichloromethane). Yield improvements may involve stepwise purification via column chromatography and monitoring by TLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation, with aromatic protons appearing in the 6.5–7.5 ppm range. Mass spectrometry (EI-MS) provides molecular ion peaks at m/z 224 (M⁺), corroborated by NIST reference data . Infrared (IR) spectroscopy can confirm methyl and benzyl functional groups (C-H stretches at 2850–2950 cm⁻¹). Cross-validation with computational tools (e.g., Gaussian for DFT calculations) enhances accuracy .
Q. What are the key stability considerations for storing this compound in laboratory settings?
- Methodological Answer : The compound should be stored under inert atmospheres (argon or nitrogen) in amber glass vials to prevent oxidation. Degradation studies via accelerated stability testing (40°C/75% RH) over 4 weeks can identify decomposition products. HPLC analysis with UV detection (λ = 254 nm) monitors purity, while gas chromatography tracks volatile byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction mechanisms for the alkylation steps in the synthesis of this compound?
- Methodological Answer : Mechanistic discrepancies (e.g., carbocation vs. σ-complex intermediates) can be addressed through kinetic isotope effects (KIE) studies and trapping experiments with deuterated substrates. Computational modeling (e.g., DFT via Gaussian) identifies transition states, while in-situ NMR monitors intermediate formation .
Q. What advanced purification methods are recommended for isolating this compound from complex reaction mixtures?
- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 reverse-phase column (acetonitrile/water gradient) achieves baseline separation of isomers. Preparative GC-MS is viable for small-scale isolation. For thermally sensitive samples, centrifugal partition chromatography (CPC) minimizes degradation .
Q. What methodologies are appropriate for assessing the environmental impact and ecological risks of this compound in research settings?
- Methodological Answer : Follow the OECD 301D framework for biodegradability testing. Acute toxicity assays using Daphnia magna (EC₅₀) and algal growth inhibition (OECD 201) quantify ecotoxicity. Persistence studies employ soil microcosms analyzed via LC-MS/MS. Risk quotients (RQ) are calculated using predicted no-effect concentrations (PNEC) .
Q. How can researchers optimize catalytic systems for the selective functionalization of this compound?
- Methodological Answer : Transition-metal catalysts (e.g., Pd/C for hydrogenolysis or Rh complexes for C-H activation) require ligand screening (e.g., phosphines) to enhance regioselectivity. Reaction progress kinetic analysis (RPKA) identifies rate-limiting steps, while X-ray crystallography confirms structural outcomes of derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
